4-Butoxybenzohydrazide
Overview
Description
4-Butoxybenzohydrazide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Paraben Metabolism : Parabens, including derivatives similar to 4-Butoxybenzohydrazide, are extensively studied for their metabolism and effects on human and animal health. They are commonly used as preservatives in various products and undergo hydrolysis and glucuronidation reactions in the human liver. Their metabolism by carboxylesterases and the differences in metabolism between human and animal models like minipigs have been studied (Jewell et al., 2007) (Abbas et al., 2010).
Antimicrobial Activity : Some derivatives of benzohydrazides, structurally related to this compound, have demonstrated antimicrobial activity. For instance, certain hydrazide-hydrazones of benzohydrazides have shown effectiveness against Gram-positive bacteria, including Bacillus spp. (Popiołek & Biernasiuk, 2016).
Antioxidant Properties : The antioxidant properties of compounds structurally related to this compound have been explored. For instance, 4-aryl-2-hydroxy-4-oxo-butenoic acid derivatives have shown antibacterial activity and antioxidant properties (Zhou et al., 2013).
Chemical Synthesis and Applications : The synthesis of various benzohydrazide derivatives, including those similar to this compound, is a significant area of research, with applications in creating new compounds with potential biological activities. These syntheses often involve nucleophilic substitution reactions and aim to develop bioactive molecules for therapeutic purposes (Kardile & Kalyane, 2010).
Pharmacological Applications : Some research focuses on the development of long-acting pharmacological agents using derivatives of benzohydrazides. These compounds are explored for their potential in treating neurological and psychiatric diseases due to their long-lasting effects (Randáková et al., 2018).
Nanotechnology Applications : There's research into the use of benzohydrazide derivatives in the field of nanotechnology, such as in the development of novel electrochemical sensors. These applications demonstrate the versatility and potential of these compounds in advanced technological applications (Shi et al., 2020).
properties
IUPAC Name |
4-butoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNDHRSCBHKGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967524 | |
Record name | 4-Butoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64328-61-6, 5303-13-9 | |
Record name | Benzoic acid, 4-butoxy-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64328-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 64328-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Butoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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